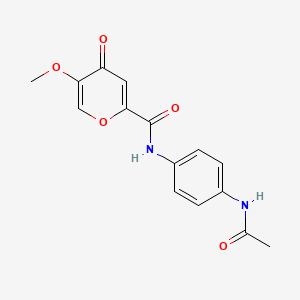

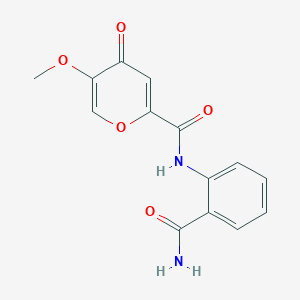

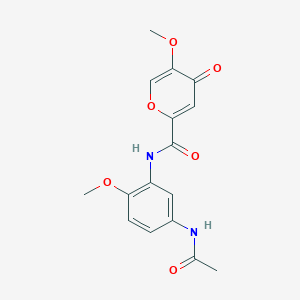

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known to be a potent and selective reversible COX-2 inhibitor .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as paracetamol are synthesized through various methods, including the acetylation of 4-aminophenol .科学研究应用

Inhibition of COX-2 Enzyme

“N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is reported to be a potent and selective reversible inhibitor of COX-2 . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . This compound inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively .

Anti-Inflammatory Activity

This compound has shown anti-inflammatory activity in the carageenan-induced foot pad edema assay . This suggests that it could potentially be used in the treatment of inflammatory conditions.

Potential Role in Lipid Biochemistry

The compound is part of the research area of lipid biochemistry . It could potentially play a role in the study of lipid mediators and their roles in inflammation and other biological processes .

Role in Prostaglandin Biosynthesis

“N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system . This could potentially make it useful in the study of these processes and the development of drugs targeting them .

Potential Use in Pharmaceutical Development

Given its roles in COX-2 inhibition and prostaglandin biosynthesis, this compound could potentially be used in the development of new pharmaceuticals . However, more research would be needed to fully explore this potential application.

Antioxidant Activity

While not directly related to “N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide”, compounds derived from similar structures have been studied for their antioxidant activity . It’s possible that this compound could also exhibit similar properties, but further research would be needed to confirm this.

作用机制

Target of Action

It is structurally similar to acetaminophen (paracetamol), which is known to inhibit the cyclooxygenase (cox) pathways .

Mode of Action

Based on its structural similarity to acetaminophen, it is likely to exert central actions which ultimately lead to the inhibition of the cox pathways .

Biochemical Pathways

The compound may affect the cyclooxygenase and serotonergic pathways, similar to acetaminophen . It may also involve the endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 .

Pharmacokinetics

The compound’s solubility, density, melting point, and boiling point have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Based on its structural similarity to acetaminophen, it is likely to have analgesic and antipyretic effects .

属性

IUPAC Name |

N-(4-acetamidophenyl)-5-methoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-9(18)16-10-3-5-11(6-4-10)17-15(20)13-7-12(19)14(21-2)8-22-13/h3-8H,1-2H3,(H,16,18)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKYNQLLKSSKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

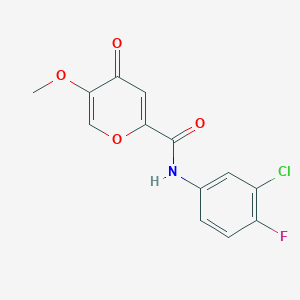

![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558782.png)

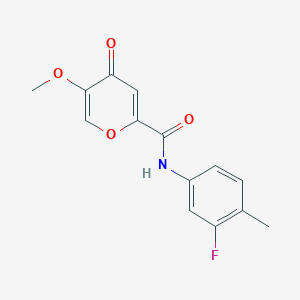

![2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558801.png)

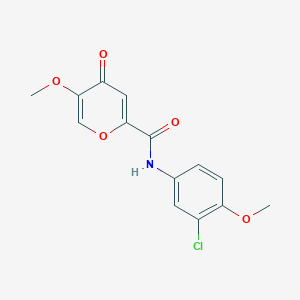

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide](/img/structure/B6558828.png)

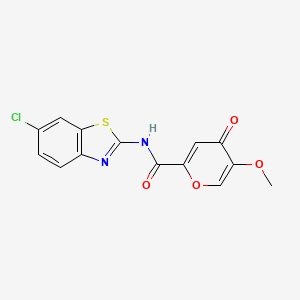

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B6558830.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B6558837.png)